molecular formula C25H17ClN2O2 B5179541 2-chloro-4-methyl-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide

2-chloro-4-methyl-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B5179541
M. Wt: 412.9 g/mol
InChI Key: ABJDBKXDOQBUGR-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a naphthalen-2-yl group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole ring, followed by the introduction of the naphthalen-2-yl group. The final step involves the chlorination and methylation of the benzamide core. The reaction conditions often require the use of catalysts, such as copper (I) for cycloaddition reactions, and specific solvents to ensure high yields and regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-chloro-4-methyl-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s benzoxazole moiety can intercalate with DNA, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-4-methyl-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN2O2/c1-15-6-10-20(21(26)12-15)24(29)27-19-9-11-23-22(14-19)28-25(30-23)18-8-7-16-4-2-3-5-17(16)13-18/h2-14H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJDBKXDOQBUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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